molecular formula C20H15F6N5OS B12150176 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12150176
M. Wt: 487.4 g/mol
InChI Key: FXCKWNBWISVTRX-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a trifluoromethyl-substituted phenyl ring, a pyridinyl-triazole core, and a propenyl substituent. The presence of the pyridinyl-triazole moiety suggests possible interactions with biological targets via hydrogen bonding or π-π stacking, while the propenyl group may influence conformational flexibility or reactivity in synthetic pathways .

Properties

Molecular Formula

C20H15F6N5OS

Molecular Weight

487.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H15F6N5OS/c1-2-6-31-17(12-4-3-5-27-10-12)29-30-18(31)33-11-16(32)28-15-8-13(19(21,22)23)7-14(9-15)20(24,25)26/h2-5,7-10H,1,6,11H2,(H,28,32)

InChI Key

FXCKWNBWISVTRX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Hydrazide Cyclization

Hydrazides react with nitriles or alkynes under acidic/basic conditions to form triazoles. For example:

  • Reactants : Isonicotinyl hydrazine and isothiocyanatobenzene

  • Conditions : Ethanol reflux (5 h), followed by NaOH treatment.

  • Product : 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (88% yield after recrystallization).

Metal-Catalyzed Azide–Alkyne Cycloaddition (MAAC)

Copper or nickel catalysts enable regioselective synthesis:

Catalyst Substrates Product Yield Reference
CuSO₄/Na ascorbateAlkyne + azide1,4-disubstituted triazole44–96%
Ni(COD)₂Allylic azide + alkyneEnantioselective triazolesModerate to high

Mechanism :

  • Copper-Catalyzed Pathway : Forms triazolyl–copper intermediates, enabling oxidative coupling.

  • Nickel-Catalyzed Pathway : Involves nickelacycle intermediates for regioselective product formation.

Functionalization of the Triazole Core

Allyl Group Introduction

The allyl substituent is introduced via alkylation:

  • Reactants : Triazole thiol + allyl bromide

  • Conditions : Sodium ethanolate, ethanol, room temperature.

  • Product : Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (56–75% yield).

Pyridin-3-yl Substitution

The pyridin-3-yl group is incorporated via coupling reactions. For example:

  • Reactants : Triazole hydrazide + pyridine-3-carboxaldehyde

  • Conditions : Acidic media (e.g., HClO₄-SiO₂), 80°C.

  • Product : 3,4,5-trisubstituted-1,2,4-triazoles (55–95% yield).

Sulfanyl-Acetamide Coupling

The sulfanyl bridge links the triazole to the acetamide moiety:

Step Reagents Conditions Yield Reference
Nucleophilic substitutionTriazole thiol + bromoacetamideBasic conditions (e.g., K₂CO₃, DMF)Moderate
Thioether formationTriazole thiol + 3,5-bis(trifluoromethyl)bromobenzeneCuI catalysis, 60°CHigh

Key Insight : The sulfanyl group enhances stability and facilitates further functionalization.

Final Acetamide Formation

The acetamide is introduced via amide coupling:

  • Reactants : 3,5-bis(trifluoromethyl)bromobenzene + triazole-acetamide intermediate

  • Conditions : Pd-catalyzed cross-coupling or direct substitution, DMF, 80°C.

  • Product : Final compound (yield dependent on purity of intermediates).

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines triazole formation and functionalization:

  • Azide + Alkyne : MAAC reaction forms triazole.

  • Allyl Addition : In situ alkylation with allyl bromide.

  • Acetamide Coupling : Final step under basic conditions.

Enzymatic Catalysis

Emerging methods use enzymes to enhance regioselectivity, though scalability remains a challenge.

Challenges and Optimization

Challenge Solution Outcome
Isomeric impuritiesHigh-speed stirring in acetic acid>90% regioselectivity
Low yields in MAACUse of 1,3-dibromo-5,5-dimethylhydantoinImproved bromination efficiency
Sulfanyl instabilityAnhydrous conditions during couplingReduced decomposition

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl groups or the pyridine ring, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halides, organometallic reagents, often under inert atmospheres and at controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the triazole or pyridine rings.

Scientific Research Applications

Antifungal Activity

Recent studies indicate that compounds containing triazole moieties exhibit potent antifungal properties. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

Anticancer Potential

Research has demonstrated that similar compounds can exhibit anticancer activity. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific compound may also demonstrate similar properties, particularly against resistant cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Modifications to the triazole and pyridine components can significantly influence its pharmacological profile.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Candida species. Compounds structurally similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values lower than traditional antifungals like fluconazole, indicating superior efficacy.

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a series of N-substituted triazoles were synthesized and tested against multiple cancer cell lines. The results showed significant growth inhibition in several lines, suggesting that modifications in the chemical structure can enhance potency.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTarget Organism/Cell LineMIC/IC50 ValueReference
AntifungalTriazole derivativesCandida albicans≤ 25 µg/mL
AnticancerN-substituted triazolesSNB-19 (Glioma), OVCAR-8 (Ovarian)PGI: 86.61%
AnticancerSimilar triazole compoundsMDA-MB-231 (Breast cancer)IC50: 51.88 µM

Mechanism of Action

The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups and triazole ring can enhance binding affinity and specificity, while the pyridine ring may facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity: Replacement of the propenyl group with a 4-chlorophenyl group (as in ) increases molecular weight and lipophilicity (ClogP ~4.2 vs.

Biological Activity : Hydroxyacetamide analogues (e.g., FP1-12) demonstrate antiproliferative effects, suggesting that the triazole-sulfanyl-acetamide scaffold may broadly interact with cellular targets like kinases or proteases .

Synthetic Flexibility : The propenyl group in the target compound allows for further functionalization (e.g., Michael addition or cycloaddition), distinguishing it from rigidified derivatives in patent literature (e.g., spirocyclic systems in ).

Physicochemical and Pharmacokinetic Predictions

  • Solubility : The target compound’s trifluoromethyl groups and pyridinyl ring may reduce aqueous solubility compared to hydroxyacetamide derivatives (e.g., FP1-12) .
  • Metabolic Stability : The propenyl group could undergo oxidative metabolism (via CYP450 enzymes), whereas chlorophenyl or spirocyclic substituents () may confer resistance to degradation.

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A trifluoromethyl phenyl group.
  • A triazole moiety linked to a pyridine ring.
  • A sulfanyl group that may enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of the triazole ring is known to facilitate interactions with enzymes, potentially inhibiting their activity.
  • Modulation of Receptor Activity : The compound may act as an antagonist or agonist at specific receptors, influencing various signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological ActivityTarget/OrganismIC50/EC50 ValuesReference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 μM
Enzyme InhibitionVarious enzymesNot specified
CytotoxicityHEK-293 cellsNon-toxic

Case Study 1: Antitubercular Activity

A study evaluated a series of compounds similar to this compound for their anti-tubercular properties. The compound exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. This suggests potential for further development as an antitubercular agent .

Case Study 2: Enzyme Interaction Studies

Research on related compounds indicated that the triazole moiety facilitates strong interactions with specific enzymes involved in metabolic pathways. These interactions can lead to inhibition of target enzymes, providing a mechanism for therapeutic effects in various diseases .

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis involves two primary steps: (1) Cyclization to form the 1,2,4-triazole ring using hydrazine derivatives and nitriles under acidic/basic conditions, and (2) introduction of the sulfanyl group via coupling with thiol intermediates. Pyridine and Zeolite Y-H are often used as catalysts under reflux (150°C), followed by recrystallization in ethanol for purification .

Q. Which analytical techniques confirm structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying functional groups (e.g., trifluoromethyl, pyridinyl) and regiochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry validates the molecular weight (e.g., 453.9 g/mol) .

Q. What initial biological activities have been reported?

Preliminary studies on structural analogs highlight antifungal and anticancer potential. For example, the prop-2-en-1-yl group enhances membrane interaction, and the pyridinyl moiety may inhibit kinase activity. Standard assays like MTT for cytotoxicity and CLSI guidelines for antimicrobial screening are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for triazole ring formation?

Use Design of Experiments (DoE) to evaluate variables such as solvent polarity (e.g., ethanol vs. DMF), catalyst loading (Zeolite Y-H), and reaction time. Response surface methodology can model interactions between parameters, improving yield from ~60% to >85% .

Q. What strategies address discrepancies in biological activity data?

Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) reduces false positives. Structure-Activity Relationship (SAR) studies comparing substituents (e.g., chloro vs. trifluoromethyl on the phenyl ring) can clarify bioactivity trends. Molecular docking helps prioritize targets for validation .

Q. How does the sulfanyl group influence reactivity and stability?

The sulfanyl linker is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions (e.g., H₂O₂/acetic acid). Stability studies under varying pH (3–9) and UV exposure guide storage protocols. Thiophilic metal interactions (e.g., Ag⁺) can be probed via spectrophotometry .

Q. What computational methods predict binding modes with biological targets?

Molecular docking against homology models of fungal CYP51 or human Aurora kinases identifies key interactions (e.g., hydrogen bonds with pyridinyl nitrogen). Molecular dynamics simulations (50–100 ns) assess binding stability, while free-energy calculations (MM-PBSA) quantify affinity .

Q. How can regioselectivity challenges in triazole synthesis be resolved?

Regioselectivity is controlled by substituent electronic effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the 1,2,4-triazole isomer. Microwave-assisted synthesis (100–120°C, 30 min) improves selectivity over traditional reflux methods .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to resolve?

Discrepancies may arise from cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Meta-analysis of IC₅₀ values across studies, combined with proteomic profiling of responsive cells, can identify mechanistic outliers .

Q. Divergent catalytic efficiency in analog synthesis: Root cause?

Variability in zeolite catalyst activation (e.g., calcination temperature) or residual solvents (e.g., pyridine) may alter reaction kinetics. X-ray photoelectron spectroscopy (XPS) and BET surface area analysis of catalysts can standardize protocols .

Methodological Recommendations

  • Synthesis Optimization : Use flow chemistry for scalable triazole formation, reducing side-product formation via precise temperature control .
  • Activity Validation : Pair in vitro assays with ex vivo models (e.g., fungal biofilms) to confirm therapeutic relevance .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing spectral data and synthetic protocols .

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